molecular formula C22H21NO3S B14809681 ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14809681
M. Wt: 379.5 g/mol
InChI Key: UCXQVHRHMQZGQT-YDZHTSKRSA-N
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Description

Ethyl 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a naphthyl group, a methoxy group, and a cyclopenta[b]thiophene ring system.

Preparation Methods

The synthesis of ethyl 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves a condensation reaction between 2-methoxy-1-naphthaldehyde and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester. The reaction is carried out in an ethanol solution under reflux conditions for several hours . This method ensures the formation of the Schiff base through the elimination of water.

Chemical Reactions Analysis

Ethyl 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The methoxy group on the naphthyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through its Schiff base moiety, leading to inhibition or modulation of their activity. The naphthyl and methoxy groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other Schiff bases and thiophene derivatives:

    Schiff Bases: Similar compounds include those derived from different aldehydes and amines, such as benzaldehyde Schiff bases.

    Thiophene Derivatives: Compounds like 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and its esters share structural similarities.

This compound stands out due to its unique combination of a naphthyl group, a methoxy group, and a cyclopenta[b]thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 2-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H21NO3S/c1-3-26-22(24)20-16-9-6-10-19(16)27-21(20)23-13-17-15-8-5-4-7-14(15)11-12-18(17)25-2/h4-5,7-8,11-13H,3,6,9-10H2,1-2H3/b23-13+

InChI Key

UCXQVHRHMQZGQT-YDZHTSKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(C=CC4=CC=CC=C43)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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